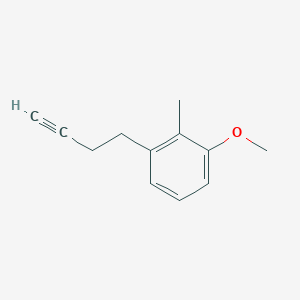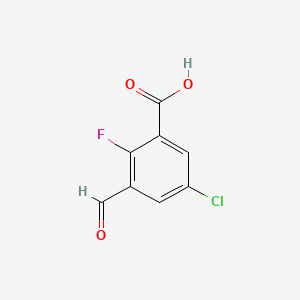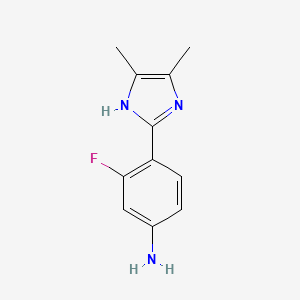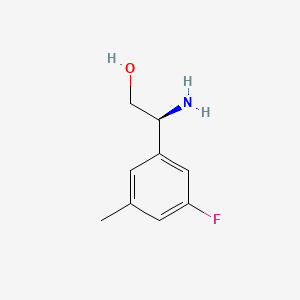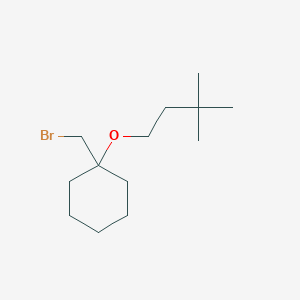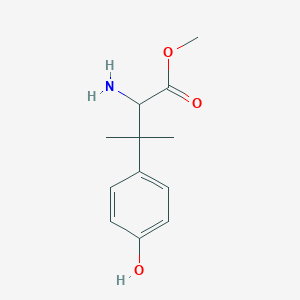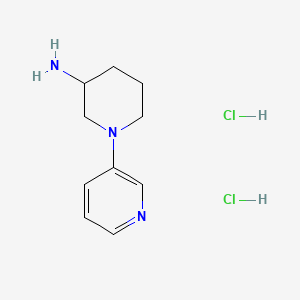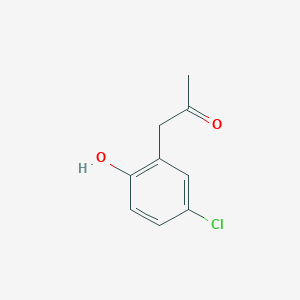
5-Tert-butylpyrazine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H11FN2O2S and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with a tert-butyl group and a sulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and potential as a synthetic intermediate.
Métodos De Preparación
The preparation of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves several synthetic routes. One common method includes the reaction of 5-tert-butylpyrazine with sulfonyl fluoride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Tert-butylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Tert-butylpyrazine-2-sulfonyl fluoride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Tert-butylpyrazine-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, by forming stable covalent adducts .
Comparación Con Compuestos Similares
5-Tert-butylpyrazine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride compound with a smaller molecular structure.
Benzenesulfonyl fluoride: A compound with an aromatic ring, offering different reactivity and applications.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.
The uniqueness of this compound lies in its combination of a pyrazine ring and a tert-butyl group, which imparts specific steric and electronic properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C8H11FN2O2S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-tert-butylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H11FN2O2S/c1-8(2,3)6-4-11-7(5-10-6)14(9,12)13/h4-5H,1-3H3 |
Clave InChI |
MQBJXCSKUXOEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=N1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



